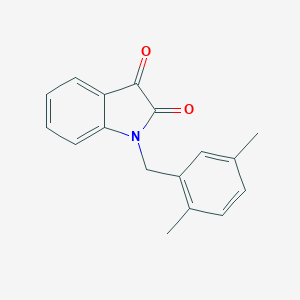
1-(2,5-dimethylbenzyl)-1H-indole-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(2,5-dimethylbenzyl)-1H-indole-2,3-dione” is a derivative of indole, a heterocyclic compound . The indole structure is a versatile and common nitrogen-based heterocyclic scaffold, frequently used in the synthesis of various organic compounds . It’s important to note that the exact compound you’re asking about doesn’t seem to have a lot of specific information available.
Synthesis Analysis
The synthesis of indole derivatives has been a topic of considerable interest due to their biological and pharmaceutical activities . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Applications De Recherche Scientifique
Versatile Synthesis and Biological Activities
1-(2,5-Dimethylbenzyl)-1H-indole-2,3-dione, a derivative of isatins (1H-indole-2,3-dione), is recognized for its versatility in synthesizing a variety of heterocyclic compounds, such as indoles and quinolines, which are crucial in drug synthesis. Isatins, including its derivatives, are found in mammalian tissues and play a role in modulating biochemical processes. The synthesis capabilities and biological properties of isatins have been extensively reviewed, highlighting their importance in organic synthesis and potential pharmacological applications (Garden & Pinto, 2001).
Serine Protease Inhibition
Compounds derived from indole-2,3-dione, similar to 1-(2,5-dimethylbenzyl)-1H-indole-2,3-dione, have been shown to inhibit serine proteases like human leukocyte elastase (HLE) and chymotrypsin. This inhibition is vital in understanding and potentially treating inflammatory and other related diseases (Player et al., 1994).
Anticorrosion and Antibacterial Properties
1-(Morpholinomethyl)indoline-2,3-dione, a closely related compound, has demonstrated significant anticorrosion and antibacterial properties. Such compounds containing functional electronegative groups and aromatic rings are efficient as inhibitors against metal corrosion. This property is essential in industrial applications to prevent metal degradation (Yanhong Miao, 2014).
Chemical Sensor for Metal Ions
1H-indole-2,3-dione compounds, related to 1-(2,5-dimethylbenzyl)-1H-indole-2,3-dione, have been used as chemical sensors for metal ions like Fe3+ due to their amide and carbonyl functional groups. Their ability to bind and chelate metal ions makes them valuable in detecting and quantifying metal ion concentrations in various settings (Fahmi et al., 2019).
Antimicrobial and Antioxidant Activities
Indole-2,3-dione derivatives have been found to possess antimicrobial and antioxidant activities. These properties are crucial for developing new therapeutic agents and additives in various industries, highlighting the compound's potential in medicinal chemistry (Ramadan et al., 2019).
Propriétés
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]indole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-11-7-8-12(2)13(9-11)10-18-15-6-4-3-5-14(15)16(19)17(18)20/h3-9H,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCOWZWAVCUMFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C(=O)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-dimethylbenzyl)-1H-indole-2,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

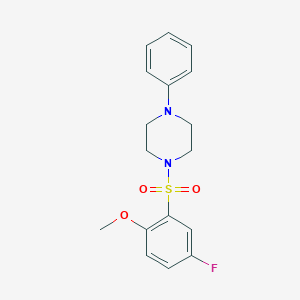
![1-[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B346052.png)
![1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B346056.png)
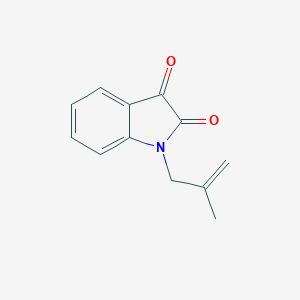
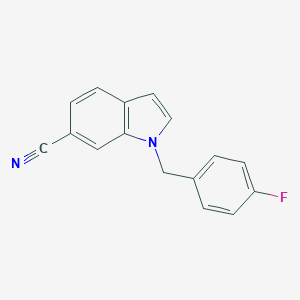
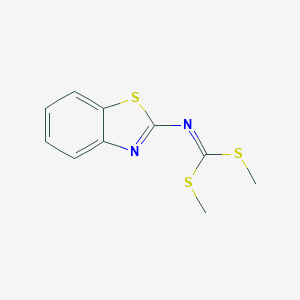
![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B346112.png)
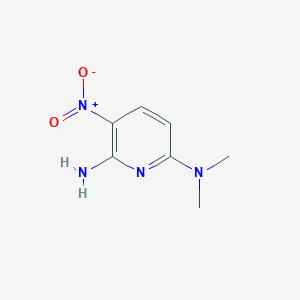
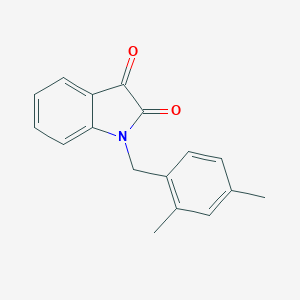
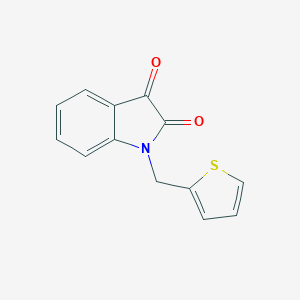
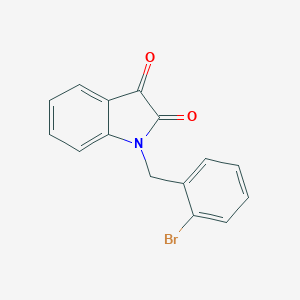
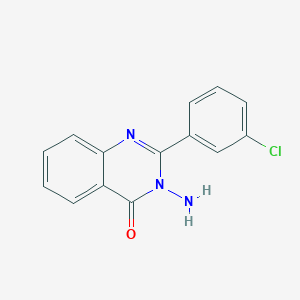
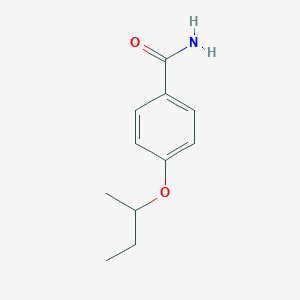
![5-Chloro-2-methoxy-4-methyl-1-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene](/img/structure/B346161.png)